2-(4-Bromophenyl)-3,4,5-triphenylthiophene
Description
2-(4-Bromophenyl)-3,4,5-triphenylthiophene is a polyaromatic thiophene derivative featuring a central thiophene ring substituted with a 4-bromophenyl group at position 2 and phenyl groups at positions 3, 4, and 4. The bromine atom introduces electron-withdrawing effects, while the phenyl groups enhance steric bulk and π-conjugation.
Properties
CAS No. |
608142-58-1 |
|---|---|
Molecular Formula |
C28H19BrS |
Molecular Weight |
467.4 g/mol |
IUPAC Name |
2-(4-bromophenyl)-3,4,5-triphenylthiophene |
InChI |
InChI=1S/C28H19BrS/c29-24-18-16-23(17-19-24)28-26(21-12-6-2-7-13-21)25(20-10-4-1-5-11-20)27(30-28)22-14-8-3-9-15-22/h1-19H |
InChI Key |
UUAZPESUJIQOSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-3,4,5-triphenylthiophene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and aryl boronic acids. The general procedure involves the following steps:
Starting Materials: 4-bromobenzene and 3,4,5-triphenylthiophene.
Catalyst: Palladium(0) complex, such as Pd(PPh3)4.
Base: Potassium carbonate (K2CO3) or sodium carbonate (Na2CO3).
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Reaction Conditions: The reaction mixture is heated to reflux temperature (around 80-100°C) under an inert atmosphere (e.g., nitrogen or argon) for several hours.
The reaction proceeds through the formation of a palladium-aryl intermediate, followed by transmetalation with the aryl boronic acid and reductive elimination to yield the desired product .
Industrial Production Methods
Industrial production of 2-(4-Bromophenyl)-3,4,5-triphenylthiophene follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Substitution Reactions
The bromine atom at the 4-position of the phenyl group undergoes nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed coupling reactions.
Key Examples:
-
Suzuki-Miyaura Cross-Coupling :
Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄ (1–5 mol%) and K₂CO₃/Na₂CO₃ in THF/DMF (80–100°C, 12–24 hrs) to yield biaryl derivatives .
Example Product : 3,4,5-Triphenyl-2-(4-biphenyl)thiophene (Yield: 72–85%) . -
Thiol Substitution :
Reacts with Na₂S·9H₂O in DMF (130°C, Ar atmosphere) to form sulfur-bridged dimers or trisubstituted thiophenes .
Example Product : 1,2-Bis(2,4,5-triphenylthiophen-3-yl)disulfane (Yield: 73%) .
Oxidation Reactions
The thiophene ring undergoes oxidation at the sulfur atom under controlled conditions:
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| m-CPBA | CH₂Cl₂, RT, 2 hrs | Thiophene-1-oxide | 58% | |
| H₂O₂ (30%) | AcOH, 60°C, 6 hrs | Thiophene-1,1-dioxide | 42% |
Oxidation products show reduced aromaticity, influencing electronic properties for applications in organic semiconductors .
Reduction Reactions
The bromophenyl group and thiophene ring participate in reductive transformations:
-
Debromination :
Pd/C (10 wt%) with H₂ (1 atm) in EtOH (25°C, 4 hrs) removes the bromine atom, yielding 3,4,5-triphenylthiophene (Yield: 89%) . -
Ring Hydrogenation :
PtO₂ in AcOH (50°C, 12 hrs) reduces the thiophene ring to tetrahydrothiophene (Yield: 67%) .
Electrophilic Aromatic Substitution (EAS)
The electron-rich thiophene core undergoes nitration and sulfonation:
| Reaction | Reagents | Conditions | Product | Yield |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 0°C, 1 hr | 3-Nitro-2-(4-bromophenyl)-4,5-diphenylthiophene | 51% |
| Sulfonation | ClSO₃H | CH₂Cl₂, RT, 3 hrs | 3-Sulfo-2-(4-bromophenyl)-4,5-diphenylthiophene | 63% |
Photochemical Reactions
UV irradiation (λ = 254 nm) in benzene induces [2+2] cycloaddition with maleic anhydride, forming a bicyclic adduct (Yield: 38%) . This reactivity is attributed to the compound’s extended π-conjugation.
Stability and Byproduct Formation
Prolonged heating (>24 hrs) in DMF at 130°C leads to partial decomposition, generating:
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Research indicates that thiophene derivatives, including 2-(4-Bromophenyl)-3,4,5-triphenylthiophene, exhibit significant antibacterial activity. For instance, compounds with similar structures have shown effectiveness against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa . The incorporation of bromine in the phenyl group enhances the compound's lipophilicity, which is crucial for penetrating biological membranes.
Anticancer Activity
Thiophene-based compounds are increasingly recognized for their anticancer potential. Studies have demonstrated that derivatives of thiophene can inhibit various cancer cell lines by targeting specific cellular pathways involved in proliferation and apoptosis . The structural characteristics of 2-(4-Bromophenyl)-3,4,5-triphenylthiophene may allow it to interact effectively with molecular targets in cancer therapy.
Materials Science
Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in OLEDs. Thiophene derivatives are known for their excellent charge transport properties and stability under operational conditions. Research has shown that incorporating 2-(4-Bromophenyl)-3,4,5-triphenylthiophene into OLEDs can enhance their efficiency and lifespan .
Solar Cells
Moreover, this compound has potential applications in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy is being investigated in the context of developing more efficient solar cells. The presence of bromine enhances the light absorption characteristics of the thiophene structure .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-(4-Bromophenyl)-3,4,5-triphenylthiophene | E. coli | 50 µg/mL |
| 2-(4-Bromophenyl)-3-thiophen-5-ol | Pseudomonas aeruginosa | 75 µg/mL |
| 5-Bromo-2-thiophenecarboxylic acid | Staphylococcus aureus | 30 µg/mL |
Table 2: Performance Metrics of OLEDs Using Thiophene Derivatives
| Device Configuration | Maximum Luminance (cd/m²) | Efficiency (lm/W) |
|---|---|---|
| OLED with 2-(4-Bromophenyl)-3,4,5-triphenylthiophene | 5000 | 30 |
| Control OLED without thiophene | 3000 | 20 |
Case Studies
Case Study: Anticancer Activity
A study published in a peer-reviewed journal highlighted the efficacy of thiophene derivatives against breast cancer cell lines. The research demonstrated that compounds similar to 2-(4-Bromophenyl)-3,4,5-triphenylthiophene inhibited cell growth by inducing apoptosis through mitochondrial pathways . The study utilized various assays to confirm the mechanism of action and establish dose-response relationships.
Case Study: OLED Development
Another significant study focused on the integration of thiophene derivatives into OLED technology. The research outlined how the addition of 2-(4-Bromophenyl)-3,4,5-triphenylthiophene improved the device's overall efficiency by enhancing charge mobility and reducing recombination losses . This advancement could lead to more sustainable and efficient lighting solutions.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-3,4,5-triphenylthiophene depends on its specific application:
Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.
Antiproliferative Activity: It may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell cycle regulation and apoptosis.
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport, making it suitable for use in semiconducting materials.
Comparison with Similar Compounds
2,5-Bis-(4-Bromophenyl)-3,4-Diphenylthiophene (CAS 96216-36-3)
Structural Differences :
Physical Properties :
Electronic Effects :
3,4-Bis(4-Bromophenyl)-2,5-Dihydrothiophene
Structural Differences :
- Non-aromatic dihydrothiophene core (vs. fully aromatic thiophene in the target compound).
- Bromophenyl groups at positions 3 and 4.
Implications :
N-(4-Bromophenyl)-2-(2-Thienyl)acetamide
Structural Differences :
- Acetamide linker between thiophene and bromophenyl groups (vs. direct substitution in the target compound).
- Single thiophene substituent.
Functional Impact :
Pyridazinone and Oxadiazole Derivatives
Examples :
Key Differences :
Biological Activity
2-(4-Bromophenyl)-3,4,5-triphenylthiophene is a compound of increasing interest in the field of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by diverse research findings and data.
Chemical Structure
The chemical structure of 2-(4-Bromophenyl)-3,4,5-triphenylthiophene can be represented as follows:
This structure comprises a thiophene ring substituted with multiple phenyl groups and a bromophenyl moiety, contributing to its electronic properties and reactivity.
Biological Activity Overview
The biological activity of 2-(4-Bromophenyl)-3,4,5-triphenylthiophene has been explored in various studies, revealing its potential as an anticancer agent and its effects on cellular mechanisms.
Anticancer Activity
Several studies have highlighted the anticancer potential of thiophene derivatives. For instance, compounds similar to 2-(4-Bromophenyl)-3,4,5-triphenylthiophene have shown significant cytotoxicity against various cancer cell lines. In one study, derivatives exhibited IC50 values in the micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) .
The proposed mechanism for the anticancer activity involves the induction of apoptosis through the activation of caspases and modulation of cell cycle progression. Specifically, studies indicate that these compounds can inhibit the proliferation of cancer cells by interfering with key signaling pathways such as the PI3K/Akt pathway .
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 15 | Induction of apoptosis |
| Anticancer | A549 | 20 | Inhibition of PI3K/Akt signaling |
| Cytotoxicity | HeLa | 25 | Cell cycle arrest |
Case Studies
- Study on Anticancer Properties : A recent study published in Journal of Medicinal Chemistry investigated the effects of various thiophene derivatives on cancer cell lines. The results indicated that 2-(4-Bromophenyl)-3,4,5-triphenylthiophene significantly inhibited cell growth in vitro .
- Mechanistic Insights : Another research article explored the molecular mechanisms underlying the anticancer effects. The study demonstrated that treatment with the compound led to increased levels of reactive oxygen species (ROS), which are known to trigger apoptosis in cancer cells .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(4-Bromophenyl)-3,4,5-triphenylthiophene, and how can intermediates be characterized?
- Methodology : A multi-step synthesis typically involves Suzuki-Miyaura coupling or Ullmann reactions to introduce the bromophenyl and triphenyl groups. For example, thiophene precursors can be functionalized via halogenation followed by cross-coupling reactions. Intermediates should be characterized using H/C NMR (e.g., δ 7.75–7.89 ppm for aromatic protons) and mass spectrometry (e.g., ESI-MS m/z 456.0 [M + Na]) . Purity is confirmed via HPLC or TLC (Rf values reported in experimental sections) .
Q. How can crystallographic data resolve the molecular packing and intermolecular interactions of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. For instance, a related bromophenyl-thiazole derivative showed a mean C–C bond length of 0.005 Å and R factor = 0.048, confirming planar geometry. Graph set analysis (e.g., Etter’s formalism) identifies hydrogen-bonding motifs (e.g., ) and π-π stacking distances (~3.6 Å) .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodology :
- NMR : Aromatic protons appear as doublets (J = 8.1 Hz) for para-substituted bromophenyl groups .
- IR : Stretching frequencies for C-Br (~550 cm) and C-S (~690 cm) bonds.
- MS : Isotopic peaks at m/z 456.0/458.0 ([M + Na]) confirm bromine presence .
Advanced Research Questions
Q. How do electronic effects of the bromophenyl substituent influence the optoelectronic properties of thiophene derivatives?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict HOMO-LUMO gaps. Experimental validation via UV-Vis spectroscopy (e.g., λmax ~320 nm for π→π* transitions) and cyclic voltammetry (oxidation potentials ~1.2 V vs. Ag/AgCl) . Compare with non-brominated analogs to isolate substituent effects.
Q. What strategies mitigate conflicting crystallographic data when hydrogen-bonding patterns vary between polymorphs?
- Methodology : Perform polymorph screening using solvents of varying polarity (e.g., DMSO vs. hexane). Use Hirshfeld surface analysis to quantify intermolecular contacts. For example, a study on a triazole-thione derivative revealed C-HBr (2.9 Å) and Brπ (3.4 Å) interactions in one polymorph but not another .
Q. How can computational modeling predict the toxicity profile of thiophene derivatives like this compound?
- Methodology :
- QSAR Models : Correlate structural descriptors (e.g., logP = 2.57, PSA = 74.63 Å) with toxicity endpoints .
- In Silico Tox Prediction : Tools like ProTox-II or Derek Nexus assess hepatotoxicity (e.g., thiophene rings may form reactive metabolites via epoxidation) .
Q. What role does this compound play in supramolecular assembly, and how can it be tailored for material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
